3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds containing a quinazoline ring system fused with a triazole ring .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, which include structures related to the chemical , have shown promise in combating microorganisms, suggesting potential applications in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antihistaminic and Anticancer Activity
Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones and tested them for their H1-antihistaminic activity, revealing significant protective effects against histamine-induced bronchospasm in guinea pigs. This suggests that similar compounds, including the one , may have therapeutic potential as antihistamines (Alagarsamy et al., 2008).
Additionally, a new series of 1,2,4-triazoloquinoline derivatives designed to meet the structural requirements for anticancer activity were synthesized by Reddy et al. (2015). These derivatives were tested in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity. This highlights the potential application of triazoloquinazolin-5-amine derivatives in cancer therapy (Reddy et al., 2015).
Adenosine Receptor Antagonism
Compounds similar to "3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been investigated for their potential as adenosine receptor antagonists. For example, research by Kim et al. (1996) on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showed selectivity for the human A3 receptor subtype, suggesting applications in modulating adenosine receptor-mediated physiological processes (Kim et al., 1996).
Mecanismo De Acción
Target of Action
Triazoloquinazolines, a class of compounds that “3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to, are often studied for their potential as DNA intercalators . DNA intercalation is a process where compounds can insert themselves between the base pairs of the DNA helix, which can interfere with DNA replication and transcription, leading to cell death .
Mode of Action
As potential DNA intercalators, triazoloquinazolines like “this compound” could interact with DNA by inserting themselves between the base pairs of the DNA helix . This can cause the DNA to unwind or distort, interfering with the normal functioning of the DNA .
Biochemical Pathways
Dna intercalators can affect a variety of biochemical pathways related to dna replication, transcription, and repair .
Result of Action
Dna intercalators can lead to cell death by interfering with dna replication and transcription .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(3-ethoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-2-27-13-5-12-22-19-16-6-3-4-7-17(16)26-20(23-19)18(24-25-26)14-8-10-15(21)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGINADSDKKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.